2-(2-(Diphenylphosphino)phenyl)-4,4-dimethyl-4,5-dihydrooxazole
Overview
Description
2-(2-(Diphenylphosphino)phenyl)-4,4-dimethyl-4,5-dihydrooxazole is an organophosphorus compound that features a phosphine group attached to a phenyl ring, which is further connected to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Diphenylphosphino)phenyl)-4,4-dimethyl-4,5-dihydrooxazole typically involves the reaction of diphenylphosphine with a suitable oxazole precursor. One common method includes the use of chlorodiphenylphosphine and an oxazole derivative under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Diphenylphosphino)phenyl)-4,4-dimethyl-4,5-dihydrooxazole undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine.
Substitution: Halogenated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
2-(2-(Diphenylphosphino)phenyl)-4,4-dimethyl-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-(Diphenylphosphino)phenyl)-4,4-dimethyl-4,5-dihydrooxazole involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The phosphine group acts as a strong electron donor, enhancing the reactivity of the metal center .
Comparison with Similar Compounds
Similar Compounds
DPEphos: Bis[(2-diphenylphosphino)phenyl] ether, known for its wide bite angle and flexibility.
Xantphos: Another diphosphine ligand with a larger bite angle compared to DPEphos.
Uniqueness
2-(2-(Diphenylphosphino)phenyl)-4,4-dimethyl-4,5-dihydrooxazole is unique due to its specific structural arrangement, which combines the properties of both phosphine and oxazole groups.
Properties
IUPAC Name |
[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-diphenylphosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22NOP/c1-23(2)17-25-22(24-23)20-15-9-10-16-21(20)26(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16H,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMFZCLQIYDDQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22NOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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